(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylthiophenyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.
Attachment of the methylthiophenyl group: This can be done through cross-coupling reactions such as Suzuki or Heck reactions, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced aromatic rings, alcohols
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
DDT (Dichlorodiphenyltrichloroethane): Another compound with aromatic rings and chlorine substituents, known for its insecticidal properties.
Cresol: A simpler aromatic compound with hydroxyl groups, used in various industrial applications.
Uniqueness
(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of methoxyphenyl and methylthiophenyl groups attached to a diazinane trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H14N2O4S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(5E)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H14N2O4S/c1-10-6-7-13(24-10)9-14-15(20)18-17(22)19(16(14)21)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,18,20,22)/b14-9+ |
InChI Key |
WPRWCFWLPLLWPY-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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